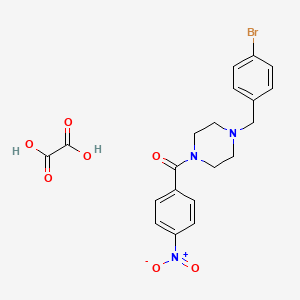![molecular formula C16H19N3O3S2 B4984718 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4984718.png)
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a benzothiazole ring, an acetylamino group, and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the acetylamino group. The final step involves the attachment of the tetrahydrofuran moiety through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetylamino group can produce primary amines.
Aplicaciones Científicas De Investigación
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the acetylamino group may form hydrogen bonds with active site residues. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-benzhydrylpropanamide
- 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-chlorophenyl)butanamide
- 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its combination of structural features. The presence of the tetrahydrofuran moiety distinguishes it from other similar compounds, potentially offering different solubility, bioavailability, and reactivity profiles.
Propiedades
IUPAC Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-10(20)18-11-4-5-13-14(7-11)24-16(19-13)23-9-15(21)17-8-12-3-2-6-22-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLLRWCFXLQDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-Dioxo-1,4-thiazinan-4-yl)-4-[5-(4-fluorophenyl)tetrazol-2-yl]butan-1-one](/img/structure/B4984651.png)



![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID](/img/structure/B4984726.png)
![N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-nitrobenzamide](/img/structure/B4984730.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4984731.png)
![3-fluoro-N-[[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B4984734.png)
![methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)
